Cas no 1496985-27-3 (tert-butyl N-(2-formylcyclohexyl)carbamate)

Tert-butyl N-(2-formylcyclohexyl)carbamate is a versatile intermediate in organic synthesis, particularly valuable in the preparation of pharmaceuticals and fine chemicals. Its structure features a reactive formyl group and a tert-butoxycarbonyl (Boc) protected amine, enabling selective functionalization under mild conditions. The Boc group provides stability during synthetic transformations while allowing facile deprotection when needed. The cyclohexyl backbone contributes to steric control in asymmetric reactions. This compound is commonly employed in peptide synthesis, medicinal chemistry, and the development of chiral catalysts. Its high purity and well-defined reactivity profile make it a reliable building block for complex molecular architectures.
tert-butyl N-(2-formylcyclohexyl)carbamate structure
1496985-27-3 structure
Product Name:tert-butyl N-(2-formylcyclohexyl)carbamate
CAS No:1496985-27-3
MF:C12H21NO3
MW:227.300043821335
CID:4602411
PubChem ID:22238035
Update Time:2025-05-19

tert-butyl N-(2-formylcyclohexyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(2-formylcyclohexyl)carbamate
    • Inchi: 1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)
    • InChI Key: KNQREOBBZDSHPN-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1CCCCC1C=O

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Additional information on tert-butyl N-(2-formylcyclohexyl)carbamate

Introduction to tert-butyl N-(2-formylcyclohexyl)carbamate (CAS No. 1496985-27-3)

Tert-butyl N-(2-formylcyclohexyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 1496985-27-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of tert-butyl N-(2-formylcyclohexyl)carbamate, including its tert-butyl and formyl substituents, make it a valuable building block for the development of novel therapeutic agents.

The tert-butyl group in the molecular structure contributes to the compound's stability and reactivity, while the formyl group provides a reactive site for further functionalization. This dual functionality has been exploited in various synthetic pathways, enabling the creation of more complex molecules with tailored biological activities. In recent years, there has been a growing interest in exploring the potential of this compound as a precursor in the synthesis of small-molecule drugs targeting neurological and inflammatory disorders.

One of the most compelling aspects of tert-butyl N-(2-formylcyclohexyl)carbamate is its role in the development of carbamate-based inhibitors. Carbamates have shown promise as modulators of enzyme activity, particularly in cases where precise control over binding interactions is required. The formyl group can be readily converted into other functional moieties, such as alcohols or amines, through condensation or reduction reactions, allowing for fine-tuning of pharmacokinetic properties. This adaptability has made it a staple in medicinal chemistry libraries used by academic and industrial researchers alike.

Recent studies have highlighted the utility of tert-butyl N-(2-formylcyclohexyl)carbamate in the synthesis of compounds with potential applications in treating chronic inflammatory diseases. Researchers have demonstrated that derivatives of this compound can interact with specific protein targets, modulating pathways involved in inflammation and pain perception. For instance, modifications to the cyclohexyl ring have been shown to enhance binding affinity to certain enzymes, leading to more potent inhibitory effects. These findings underscore the importance of structural diversity in drug design and reinforce the value of tert-butyl N-(2-formylcyclohexyl)carbamate as a key intermediate.

The pharmaceutical industry has also explored the use of tert-butyl N-(2-formylcyclohexyl)carbamate in the development of antiviral agents. The formyl group serves as a versatile handle for introducing protease inhibitors or other antiviral functionalities. By leveraging this reactivity, scientists have been able to generate novel compounds that disrupt viral replication cycles. Preliminary results from ongoing clinical trials suggest that certain derivatives exhibit significant antiviral activity, making them promising candidates for further development.

In addition to its pharmaceutical applications, tert-butyl N-(2-formylcyclohexyl)carbamate has found utility in agrochemical research. Its structural framework allows for modifications that enhance bioavailability and target specificity, making it a valuable component in the design of next-generation pesticides and herbicides. The ability to introduce various functional groups into the molecule enables researchers to fine-tune its properties for optimal performance in agricultural settings.

The synthesis of tert-butyl N-(2-formylcyclohexyl)carbamate typically involves multi-step organic reactions, starting from commercially available precursors such as cyclohexanone and isobutylene. The formylation step is critical and often employs reagents like phosphorus oxychloride (POCl₃) or dimethylformamide (DMF) under controlled conditions to ensure high yield and purity. Advances in catalytic methods have also made it possible to achieve these transformations more efficiently, reducing waste and energy consumption.

Quality control and analytical characterization are essential aspects when working with tert-butyl N-(2-formylcyclohexyl)carbamate. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and assess purity. These analytical methods provide critical data for ensuring consistency across batches and validating synthetic routes.

The safety profile of tert-butyl N-(2-formylcyclohexyl)carbamate is another important consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should still be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, is recommended when handling this compound in laboratory settings. Storage conditions should also be carefully controlled to prevent degradation or unintended reactions.

In conclusion,tert-butyl N-(2-formYLcyCLohexyL)cARbamatE (CAS No. 1496985-27-3) represents a significant advancement in synthetic chemistry with broad applications across multiple industries. Its unique structural features and reactivity make it an indispensable tool for researchers developing innovative solutions in medicine, agriculture, and beyond. As scientific understanding continues to evolve,tert-butYL n-(2-fORMyLCyCLoHEXYL)cARbamatE will undoubtedly play an increasingly pivotal role in shaping the future of chemical research and industrial applications.

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